molecular formula C22H18ClN5O3 B2712061 3-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 1795490-35-5

3-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2712061
CAS No.: 1795490-35-5
M. Wt: 435.87
InChI Key: HUMIJHHREFMARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a furan ring, an imidazo[1,2-b]pyrazole moiety, and an isoxazole carboxamide group. Its multifaceted structure suggests it could have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps:

    Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate diketone or ketoester under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, using a furan boronic acid and a halogenated imidazo[1,2-b]pyrazole intermediate.

    Synthesis of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Final Coupling: The final step involves coupling the isoxazole derivative with the chlorophenyl group and the imidazo[1,2-b]pyrazole-furan intermediate using amide bond formation techniques, such as using carbodiimide coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly if electron-withdrawing groups are present on the ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. The presence of the imidazo[1,2-b]pyrazole moiety suggests it might interact with various biological targets, such as enzymes or receptors.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. The combination of different pharmacophores within its structure suggests it might have multiple modes of action, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites or allosteric sites.

    Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

    DNA Intercalation: The planar structure of the imidazo[1,2-b]pyrazole moiety might allow it to intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    3-(2-chlorophenyl)-N-(2-(6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 3-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide lies in its combination of functional groups, which might confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O3/c1-14-20(21(26-31-14)15-5-2-3-6-16(15)23)22(29)24-8-9-27-10-11-28-19(27)13-17(25-28)18-7-4-12-30-18/h2-7,10-13H,8-9H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMIJHHREFMARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C=CN4C3=CC(=N4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.